molecular formula C22H23ClN4O4 B2977599 N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide CAS No. 1797954-78-9

N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide

Cat. No.: B2977599
CAS No.: 1797954-78-9
M. Wt: 442.9
InChI Key: KZGWMSRRTSECRQ-UHFFFAOYSA-N
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Description

The compound “N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(5-chloro-2-methoxyphenyl)oxalamide” is a novel small molecule that has been identified as a potential inhibitor of G-protein-coupled receptor kinase 2 and 5 (GRK2 and 5) . GRK2 and 5 are emerging therapeutic targets for the treatment of cardiovascular disease .


Synthesis Analysis

The synthesis of this compound involves structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl . This modification has displayed potent inhibitory activities toward GRK2 and 5 .


Molecular Structure Analysis

The molecular structure of this compound is based on 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine . The structure includes a benzoxazole scaffold, a piperidin-4-yl group, and a pyrazol-4-yl pyridin-2-amine group .

Scientific Research Applications

Molecular Interaction and Conformational Analysis

One study explores the molecular interaction of a related antagonist compound with the CB1 cannabinoid receptor, highlighting the conformational analysis and development of pharmacophore models for the CB1 receptor ligands. This research provides insights into the steric binding interactions and the potential for antagonist activity based on the unique spatial orientation and electrostatic character of the compound's conformers (Shim et al., 2002).

Antimicrobial Activities

Another study focuses on the synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives, suggesting the utility of these compounds in combating microbial infections. The research outlines the synthesis process and the effectiveness of these compounds against various test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

EGFR Inhibitors for Anti-Cancer Properties

A detailed study on benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors delves into their tautomeric properties, conformations, and anti-cancer properties through density functional theory and molecular docking. This research elucidates the mechanism behind their anti-cancer properties, showing the stability of the compounds in the thione form and their binding affinity with the EGFR binding pocket, which indicates their potential as anti-cancer agents (Karayel, 2021).

Orexin-1 Receptor Mechanisms on Compulsive Food Consumption

Research on the role of Orexin-1 receptor mechanisms on compulsive food consumption in a model of binge eating in female rats explores the effects of various antagonists, including compounds similar to the chemical . This study provides insights into the neurochemical pathways involved in compulsive eating behaviors and suggests potential targets for pharmacological intervention (Piccoli et al., 2012).

Synthesis and Evaluation as Serotonin 4 Receptor Agonist

Another study on the synthesis and evaluation of benzamide derivatives as potent serotonin 4 receptor agonists highlights the chemical modification and testing of compounds for gastrointestinal motility. This research indicates the importance of structural diversity in developing effective agonists for gastrointestinal disorders (Sonda et al., 2003).

Mechanism of Action

The compound acts as an inhibitor of G-protein-coupled receptor kinase 2 and 5 (GRK2 and 5) . These kinases are involved in the regulation of G-protein-coupled receptors, which play a crucial role in various physiological processes .

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-N'-(5-chloro-2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O4/c1-30-18-7-6-15(23)12-17(18)25-21(29)20(28)24-13-14-8-10-27(11-9-14)22-26-16-4-2-3-5-19(16)31-22/h2-7,12,14H,8-11,13H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZGWMSRRTSECRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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